molecular formula C14H24N2O B5817688 N'-ethyl-N'-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine

N'-ethyl-N'-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B5817688
M. Wt: 236.35 g/mol
InChI Key: YSNRQBPGPSWSPU-UHFFFAOYSA-N
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Description

N’-ethyl-N’-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a dimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N’-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar catalysts. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N’-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using LiAlH4 or NaBH4, as mentioned earlier.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other selective reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines.

Mechanism of Action

The mechanism by which N’-ethyl-N’-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-ethyl-N’-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N'-ethyl-N'-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-5-16(11-10-15(2)3)12-13-6-8-14(17-4)9-7-13/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNRQBPGPSWSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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